

# Technical Support Center: Ozanimod Non-Clinical Safety Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ozanimod

Cat. No.: B609803

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common adverse effects of **ozanimod** observed in animal studies. The following troubleshooting guides, FAQs, and data summaries are designed to address specific issues and questions that may arise during non-clinical research.

## Frequently Asked Questions (FAQs)

**Q1:** What are the most consistent adverse effects of **ozanimod** seen across different animal species?

**A1:** The most consistently observed adverse effect across all tested non-clinical species (rats, monkeys, rabbits, and mice) is a reversible leukopenia, characterized by a reduction in circulating lymphocytes.<sup>[1]</sup> This is a pharmacologically expected effect stemming from **ozanimod**'s mechanism of action as a sphingosine-1-phosphate (S1P) receptor agonist, which inhibits the egress of lymphocytes from lymphoid organs.<sup>[1][2]</sup> Other key findings include effects on the spleen, thymus, and lungs in rats and monkeys.<sup>[1]</sup>

**Q2:** Were any cardiovascular effects noted in animal safety studies?

**A2:** Yes, a dedicated cardiovascular safety pharmacology study was conducted in telemetered cynomolgus monkeys.<sup>[1]</sup> Following a single oral dose, a transient decrease in diastolic blood pressure (around 20% relative to pre-test values) was observed at 30 minutes post-dose, which normalized within 2-3 hours.<sup>[1]</sup> A decrease in heart rate was also noted.<sup>[1]</sup>

Q3: What is the reproductive and developmental toxicity profile of **ozanimod** in animals?

A3: Animal studies have indicated potential risks for embryofetal development. In rats and rabbits, oral administration during organogenesis led to increased embryofetal mortality, fetal malformations (e.g., malformed blood vessels in rabbits), and skeletal variations at higher doses.<sup>[3]</sup> A study in rats examining pre- and postnatal development found persistent body weight reductions and long-term effects on reproductive and neurobehavioral functions in offspring at the highest doses tested.<sup>[3]</sup> However, **ozanimod** did not show adverse effects on fertility in male or female rats.<sup>[1]</sup>

Q4: Has **ozanimod** shown any carcinogenic potential in animal studies?

A4: The carcinogenicity of **ozanimod** has been evaluated in two key studies. A 6-month study in transgenic mice resulted in an increased combined incidence of hemangioma and hemangiosarcoma.<sup>[1]</sup> However, a two-year carcinogenicity study in rats did not find any drug-related neoplasia.<sup>[1]</sup>

Q5: What are the primary target organs for **ozanimod** toxicity identified in animal studies?

A5: In general toxicology studies, the primary target organs identified for **ozanimod** in both rats and monkeys were lymphoid organs, specifically the spleen and thymus, which is consistent with the drug's immunomodulatory mechanism.<sup>[1]</sup> The lungs were also identified as a target organ in these species.<sup>[1]</sup>

## Troubleshooting Guide

**Issue:** We are observing a significant drop in lymphocyte counts in our rodent model, even at low doses. Is this an expected finding?

**Guidance:** Yes, this is a consistent and expected pharmacological effect of **ozanimod**. A reversible leukopenia was observed in all animal species tested, and a No-Observed-Effect Level (NOEL) for this finding was not established as it was present even at the lowest doses tested (e.g., 0.2 mg/kg in rats and 0.1 mg/kg in monkeys).<sup>[1]</sup> This effect is directly related to S1P receptor agonism, which sequesters lymphocytes in lymph nodes.<sup>[1]</sup> Your focus should be on monitoring the magnitude and reversibility of this effect upon cessation of dosing.

Issue: Our study in monkeys is showing transient hypotension shortly after dosing. How does this compare to formal safety studies?

Guidance: This observation is consistent with the findings from the formal cardiovascular safety study in cynomolgus monkeys. In that study, a transient 20% decrease in diastolic blood pressure was seen 30 minutes after dosing, with normalization occurring within 2-3 hours.[\[1\]](#) It is crucial to monitor hemodynamic parameters, especially during the initial hours following administration, to characterize this transient effect in your specific experimental context.

Issue: We are planning a developmental toxicity study. What specific endpoints should we be most concerned about based on previous animal data?

Guidance: Based on studies in rats and rabbits, key endpoints of concern include embryofetal mortality, detailed fetal morphological examinations with a focus on the cardiovascular system (e.g., major blood vessels), and thorough skeletal evaluation for malformations and variations (e.g., delayed ossification).[\[3\]](#) For postnatal studies, long-term monitoring of offspring is warranted for body weight, reproductive cycle (e.g., estrus cycle), and neurobehavioral functions like motor activity.[\[3\]](#)

## Data Presentation: Summary of Adverse Findings

**Table 1: General Toxicology Findings in Rat and Monkey**

Species	Study Duration	Key Target Organs	Pharmacological Effects	No-Observed-Adverse-Effect Level (NOAEL)
Rat	Up to 26 weeks	Spleen, Thymus, Lung	Reversible leukopenia (lymphocyte reduction)	Not specified in available documents
Cynomolgus Monkey	Up to 39 weeks	Spleen, Thymus, Lung	Reversible leukopenia (lymphocyte reduction)	0.1 mg/kg/day (in 39-week study) <a href="#">[1]</a>

**Table 2: Cardiovascular Safety Findings in Cynomolgus Monkey**

Parameter	Dose Levels (Single Oral Dose)	Observation	Time Course
Diastolic Blood Pressure	3 and 30 mg/kg	Decreased by ~20% relative to pre-test values	Occurred at 30 minutes post-dose, normalized by 2-3 hours[1]
Heart Rate	0.15, 3, and 30 mg/kg	Heart rate was affected (details on magnitude not specified in documents)	Monitored for up to 24 hours post-dose[1]

**Table 3: Embryofetal Development Toxicity Findings**

Species	Dosing Period	Adverse Findings at Mid-to-High Doses	Maternal Toxicity	NOAEL for Embryofetal Development
Rat	Organogenesis	Increased embryo/fetal mortality, fetal malformations, skeletal variations (abnormal/delayed ossification), reduced fetal body weight <sup>[3]</sup>	Not observed <sup>[3]</sup>	1 mg/kg/day <sup>[3]</sup>
Rabbit	Organogenesis	Increased embryo/fetal mortality, fetal malformations (malformed blood vessels), skeletal variations <sup>[3]</sup>	Not observed <sup>[3]</sup>	0.2 mg/kg/day <sup>[3]</sup>

## Experimental Protocols

Cardiovascular Safety Pharmacology Study in Cynomolgus Monkeys<sup>[1]</sup>

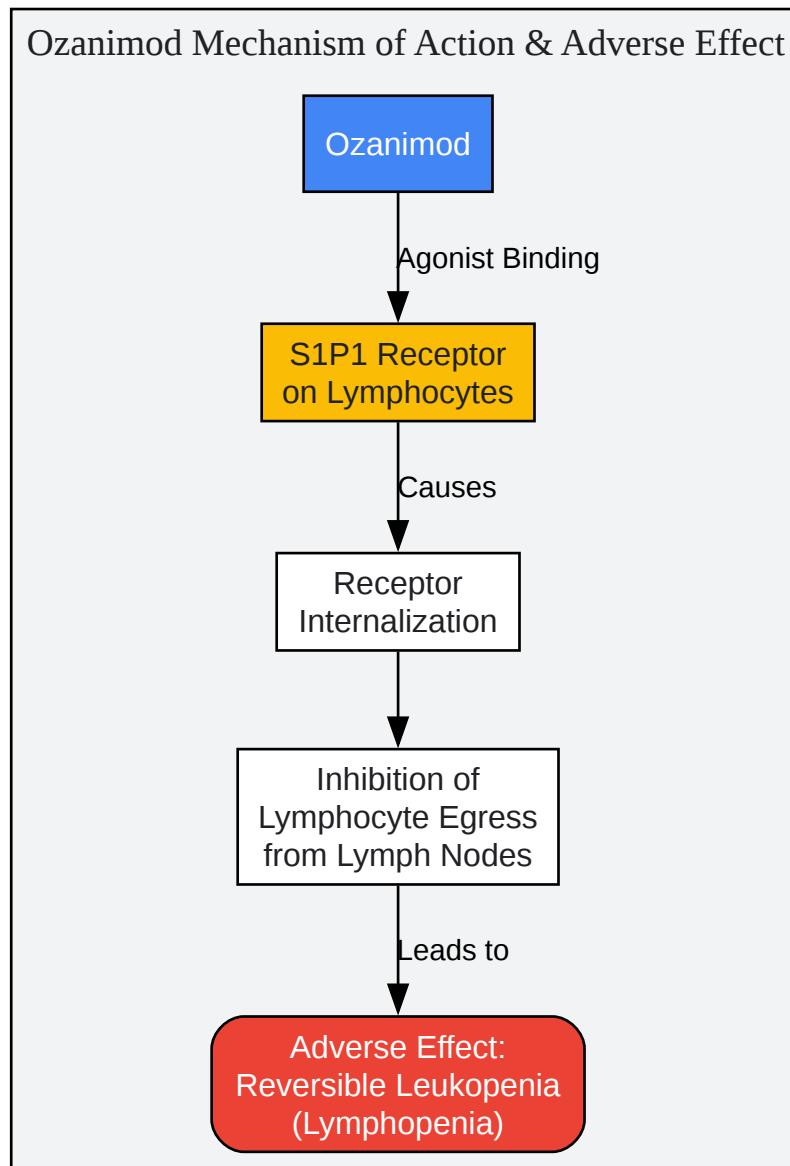
- Objective: To assess the effects of a single oral dose of **ozanimod** on electrocardiogram (ECG) and hemodynamic parameters.
- Animal Model: Telemetered cynomolgus monkeys.
- Dose Groups: 0 (vehicle), 0.15, 3, and 30 mg/kg.
- Route of Administration: Oral gavage.

- Monitoring: Continuous monitoring of ECG and hemodynamic parameters (including diastolic blood pressure and heart rate) for up to 24 hours post-dosing.

Embryofetal Development Study in Rabbits[3]

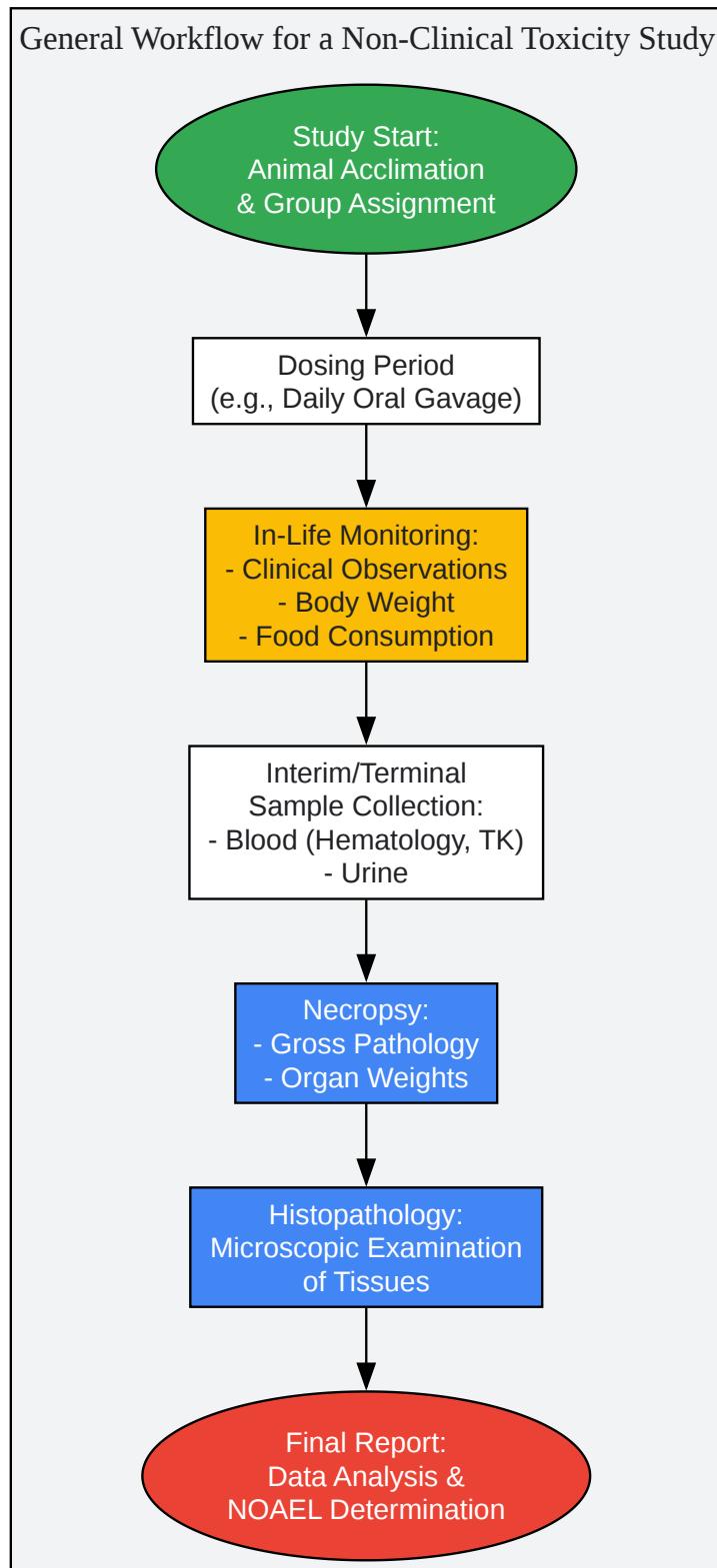
- Objective: To evaluate the potential adverse effects of **ozanimod** on embryofetal development when administered during organogenesis.
- Animal Model: Pregnant New Zealand White rabbits.
- Dose Groups: 0 (vehicle), 0.2, 0.6, or 2.0 mg/kg/day.
- Route of Administration: Oral gavage.
- Dosing Period: Administered daily during the period of organogenesis.
- Key Endpoints: Maternal toxicity, number of viable fetuses, embryofetal mortality, fetal body weight, and detailed external, visceral, and skeletal examinations of fetuses for malformations and variations.

## Visualizations



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Caption: **Ozanimod**'s mechanism leading to the common adverse effect of leukopenia.



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Caption: A typical workflow for conducting non-clinical toxicology experiments.

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## References

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- To cite this document: BenchChem. [Technical Support Center: Ozanimod Non-Clinical Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b609803#common-adverse-effects-of-ozanimod-in-animal-studies>

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